molecular formula C19H21Cl2N3O2S B2456700 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1216495-24-7

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2456700
CAS No.: 1216495-24-7
M. Wt: 426.36
InChI Key: DZIFDHVFNRUIDO-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C19H21Cl2N3O2S and its molecular weight is 426.36. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)10-11-23(18(24)13-25-15-6-4-3-5-7-15)19-21-16-9-8-14(20)12-17(16)26-19;/h3-9,12H,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIFDHVFNRUIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride is a complex chemical compound with notable biological activity. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Benzo[d]thiazole moiety
  • Dimethylaminoethyl side chain
  • Phenoxyacetamide group

Its molecular formula is C19H21ClN3O2SC_{19}H_{21}ClN_{3}O_{2}S, with a molecular weight of approximately 426.36 g/mol . This structural complexity contributes to its diverse biological activities.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of various biological pathways. The following are key aspects of its mechanism:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a crucial role in the arachidonic acid pathway, leading to reduced production of inflammatory mediators such as prostaglandins .
  • Induction of Apoptosis : In vitro studies demonstrate that the compound can promote apoptosis in cancer cell lines, indicating potential anti-cancer properties .

Biological Activities

This compound has been studied for various biological activities:

  • Anti-Cancer Activity :
    • The compound has shown significant inhibitory effects on the proliferation of various cancer cell lines, including A431, A549, and H1299 cells. It promotes apoptosis and induces cell cycle arrest at specific concentrations .
  • Anti-Inflammatory Effects :
    • By inhibiting COX enzymes, the compound reduces inflammation and pain, making it a candidate for anti-inflammatory therapies .
  • Neuroprotective Properties :
    • Similar compounds in the benzothiazole class have demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-CancerInhibition of cell proliferation; apoptosis induction
Anti-InflammatoryCOX inhibition; reduced prostaglandin synthesis
NeuroprotectivePotential protective effects in neuronal injury models

Case Study: Cancer Cell Inhibition

In a study evaluating the effects of benzothiazole derivatives, this compound was found to significantly inhibit the growth of A431 and A549 cells at concentrations as low as 1 µM. The mechanism involved activation of apoptotic pathways as confirmed by Western blot analysis showing increased levels of pro-apoptotic markers .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 6-chlorobenzo[d]thiazol-2-amine with 2-(dimethylamino)ethyl chloride, followed by coupling with phenoxyacetyl chloride. Key steps include:

  • Step 1 : Nucleophilic substitution to attach the dimethylaminoethyl group to the thiazole ring under reflux in acetonitrile .
  • Step 2 : Amide bond formation via activation of phenoxyacetic acid with carbodiimide reagents (e.g., EDC/HCl) in dichloromethane .
  • Step 3 : Acidification with HCl to form the hydrochloride salt.
    Reaction progress is monitored via TLC (hexane:ethyl acetate, 7:3) and HPLC for purity assessment .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the dimethylaminoethyl group shows a singlet at δ ~2.2 ppm for N(CH3_3)2_2 .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight, with the hydrochloride salt yielding [M+H]+^+ and [M+Cl]^- adducts .
  • Elemental Analysis : Discrepancies between calculated and experimental C/H/N percentages (e.g., ±0.5%) indicate impurities, necessitating recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling steps .
  • Temperature Control : Maintaining 0–5°C during acid chloride formation minimizes side reactions .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing reactive intermediates .
  • Yield Tracking : Comparative studies show that stepwise purification (e.g., column chromatography after each step) improves overall yield by 15–20% versus single-batch purification .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotameric equilibria in the dimethylaminoethyl group) by acquiring spectra at 25°C and 60°C .
  • 2D NMR Techniques : HSQC and HMBC correlations assign ambiguous peaks, such as distinguishing between thiazole C-2 and acetamide carbonyl carbons .
  • Synchrotron X-ray Crystallography : Provides definitive structural validation if crystalline derivatives are obtainable .

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Molecular Dynamics (MD) Simulations : Predict interactions with targets like kinase domains by modeling the compound’s conformation in aqueous and lipid bilayer environments .
  • SAR Studies : Modify substituents (e.g., replacing Cl with F on the thiazole ring) to correlate structural changes with activity trends in enzyme inhibition assays .

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